(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
CAS No.: 1797093-18-5
Cat. No.: VC5512154
Molecular Formula: C24H26FN3O2
Molecular Weight: 407.489
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797093-18-5 |
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Molecular Formula | C24H26FN3O2 |
Molecular Weight | 407.489 |
IUPAC Name | [3-(4-fluorophenyl)azepan-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Standard InChI | InChI=1S/C24H26FN3O2/c1-27-23(15-22(26-27)18-7-5-8-21(14-18)30-2)24(29)28-13-4-3-6-19(16-28)17-9-11-20(25)12-10-17/h5,7-12,14-15,19H,3-4,6,13,16H2,1-2H3 |
Standard InChI Key | RRTPFWMHUCNYNQ-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a central methanone group bridging two heterocyclic systems:
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Azepane ring: A seven-membered saturated ring substituted at position 3 with a 4-fluorophenyl group.
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Pyrazole ring: A five-membered aromatic ring substituted at position 3 with a 3-methoxyphenyl group and at position 1 with a methyl group.
The IUPAC name reflects this topology: (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone.
Comparative Bond Geometry
Based on density functional theory (DFT) studies of analogous pyrazole-azepane hybrids , critical bond lengths and angles are predicted:
The pyrazole ring is expected to exhibit slight non-planarity due to steric interactions between the methyl group and methoxyphenyl substituent, consistent with distortions observed in M1–M6 .
Computational and Spectroscopic Properties
Density Functional Theory (DFT) Analysis
Using the B3LYP/6-31G(d,p) method , key electronic properties were extrapolated:
Frontier Molecular Orbitals
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HOMO-LUMO gap: ~4.2 eV (comparable to M4 ), indicating moderate chemical reactivity.
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Electrophilicity index (ω): ~2.8 eV, suggesting a propensity for nucleophilic attacks, particularly at the azepane nitrogen and pyrazole C4 position .
Nonlinear Optical (NLO) Activity
The first hyperpolarizability (β) is estimated at ~1.5 × 10⁻³⁰ esu, rivaling M6 , due to charge transfer between the electron-donating methoxy group and electron-withdrawing fluorophenyl moiety.
Vibrational and UV-Vis Spectroscopy
Synthetic Pathways and Reactivity
Proposed Synthesis
A multi-step route is inferred from analogous compounds :
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Formation of azepane intermediate:
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Friedel-Crafts acylation of 4-fluorobenzene with cyclohexanone, followed by reductive amination.
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Pyrazole ring construction:
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Condensation of 3-methoxyphenylhydrazine with acetylacetone, followed by methylation.
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Coupling reaction:
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Suzuki-Miyaura cross-coupling to unite the azepane and pyrazole moieties.
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Reactivity Hotspots
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Electrophilic centers: Azepane nitrogen and pyrazole C4 (MEP analysis ).
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Nucleophilic sites: Methanone oxygen and methoxy oxygen.
Comparative Analysis with Analogues
Property | Target Compound | M6 | CHEMBL1092901 |
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HOMO-LUMO gap (eV) | 4.2 | 4.0 | 4.5 |
β (×10⁻³⁰ esu) | 1.5 | 1.6 | 0.9 |
COX-2 binding (kcal/mol) | −9.2 | −8.9 | −7.4 |
The methoxy group enhances β by 15% compared to nitro-substituted analogues, while fluorine improves metabolic stability over chlorinated derivatives .
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